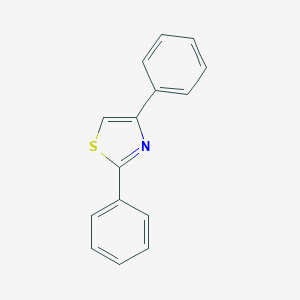

2,4-Diphenylthiazole

Übersicht

Beschreibung

2,4-Diphenylthiazole is a chemical compound with the empirical formula C15H11NS . It is a solid substance .

Synthesis Analysis

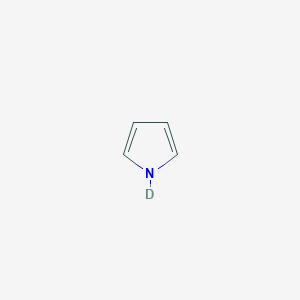

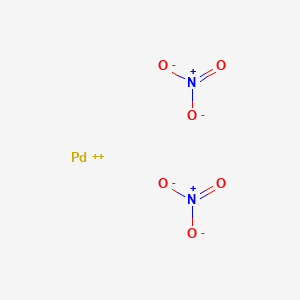

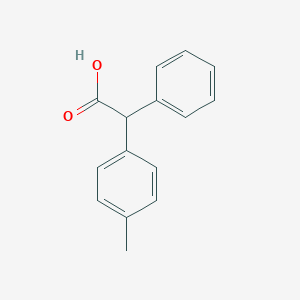

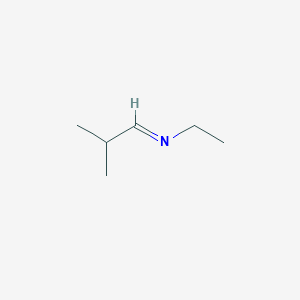

The synthesis of this compound and its derivatives has been described in several studies . For instance, one study described the synthesis of a series of 2,4-disubstituted arylthiazoles, which involved a Suzuki–Miyaura palladium-catalyzed coupling .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring with phenyl groups attached at the 2 and 4 positions . The molecular weight of the compound is 237.32 .Chemical Reactions Analysis

This compound and its derivatives have been involved in various chemical reactions for the synthesis of bioactive molecules . These reactions have led to the creation of compounds with significant biological activities.Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C15H11NS and it has a molecular weight of 237.32 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Adsorption on Mild Steel : Triazole derivatives, including 2,4-Diphenylthiazole, have been studied for corrosion inhibition on mild steel surfaces. They exhibit significant efficiency in preventing corrosion, particularly in hydrochloric acid environments. Their effectiveness is attributed to the type and nature of substituents in the inhibitor molecule, with adsorption following the Langmuir isotherm model (Bentiss et al., 2007).

Fluorination Chemistry

- Nuclear Fluorination : Research has shown that this compound derivatives can be fluorinated at the 5-position using the N–F fluorinating reagent Accufluor®. Although selective fluorination on the thiazole ring occurs, it is often incomplete, resulting in moderate yields of fluorinated products (Campbell & Stephens, 2006).

Anti-Inflammatory Properties

- Potential Anti-Inflammatory Agents : A series of diphenylthiazole derivatives have been synthesized and tested for anti-inflammatory properties. They demonstrated significant effectiveness in reducing inflammation in animal models, acting as COX enzyme inhibitors. Some compounds showed higher activity compared to known anti-inflammatory drugs (Abdelazeem et al., 2015).

- COX Enzyme Inhibition : Further studies on diphenylthiazole-thiazolidinone hybrids revealed their potent COX inhibitory activity, validating their potential as anti-inflammatory/analgesic agents. Specific compounds exhibited the highest activity in both in vitro and in vivo assays (Abdelazeem & Salama, 2015).

Biological Activities

- Antimicrobial and Antifungal Activities : Novel N,4-diphenylthiazol-2-amine derivatives have demonstrated potent antifungal activity, as well as good anti-inflammatory and moderate antibacterial activity against both sensitive and resistant bacterial strains. In silico studies indicated a strong binding affinity against specific pathogens (Nadaf et al., 2019).

- Cholinesterase Enzymes Inhibition : Some 1,2,3-triazoles, related to diphenylthiazole, have been synthesized and investigated for inhibitory activities against cholinesterase enzymes, exhibiting significant antioxidant and antimicrobial effects. They displayed strong inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting therapeutic potential in neurological conditions (Almaz, 2022).

Other Applications

- Scintillating Efficiencies : Research on 2,5-diarylthiazole derivatives, closely related to this compound, has shown their potential in scintillation efficiency studies. These compounds exhibit fluorescence spectra shifts due to intramolecular hydrogen bonds, relevant in material science applications (Prezhdo et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Research on 2,4-Diphenylthiazole and its derivatives is ongoing, with a focus on their potential as bioactive molecules . These compounds have shown promise in various areas, including as potential anti-inflammatory agents and as trypanocidal agents . Further investigation is needed to fully understand their properties and potential applications.

Eigenschaften

IUPAC Name |

2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIECVJDZXBUVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346996 | |

| Record name | 2,4-Diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1826-14-8 | |

| Record name | 2,4-Diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

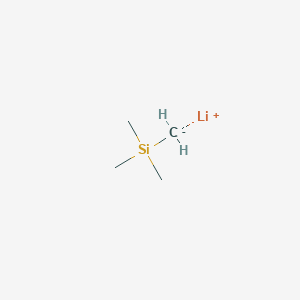

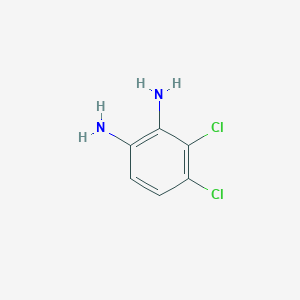

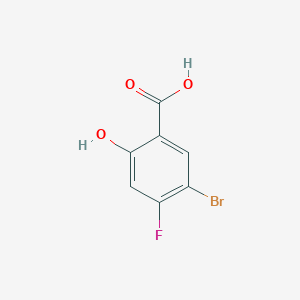

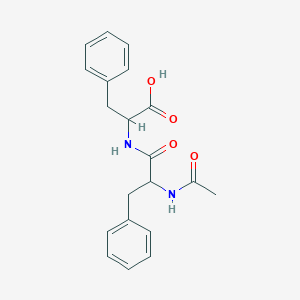

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

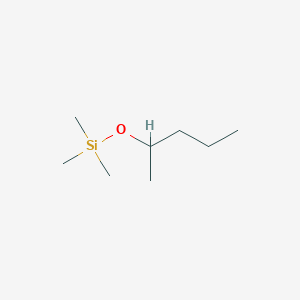

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)